![molecular formula C11H21NO2 B2978295 Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate CAS No. 2248184-15-6](/img/structure/B2978295.png)
Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyrrolidine, which is a cyclic amine that is commonly used in the synthesis of various pharmaceuticals. Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate is synthesized through a multi-step process that involves the use of several reagents and catalysts. In
科学研究应用
Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate has shown potential therapeutic applications in various scientific research studies. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate is not fully understood. However, studies have suggested that this compound may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. Additionally, this compound has been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to reduce the activity of enzymes such as COX-2 and LOX, which are involved in the production of these inflammatory mediators. This compound has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
实验室实验的优点和局限性
The advantages of using tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate in lab experiments include its high yield synthesis method, its potential therapeutic applications, and its ability to modulate the GABAergic system. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited understanding of its mechanism of action.
未来方向
There are several future directions for the study of tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate. One potential direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Additionally, future studies could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Furthermore, studies could investigate the potential use of this compound in the treatment of other inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Overall, the study of tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate has the potential to lead to the development of novel therapeutics for a wide range of diseases.
合成方法
The synthesis of tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate involves a multi-step process that begins with the reaction of tert-butyl acrylate with pyrrolidine in the presence of a Lewis acid catalyst. This reaction results in the formation of the intermediate product, tert-butyl 3-(pyrrolidin-2-yl)acrylate. The intermediate product is then treated with a reducing agent such as lithium aluminum hydride to yield tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate. This synthesis method has been optimized to produce high yields of the compound with minimal side reactions.
属性
IUPAC Name |
tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-6-9-5-4-8-12-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKCASZXINPQW-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H]1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(2S)-pyrrolidin-2-yl]propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978212.png)
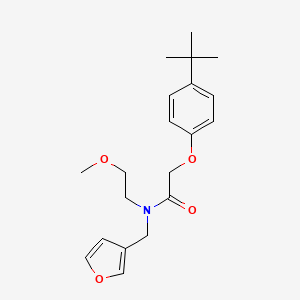
![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2978215.png)
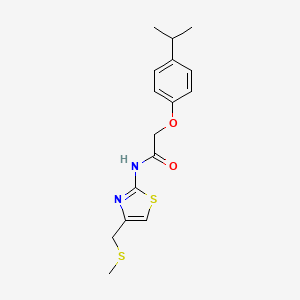
![2-Cyclopentylsulfanyl-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2978217.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2978220.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2978221.png)
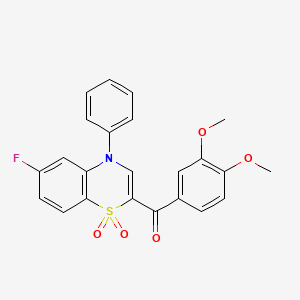
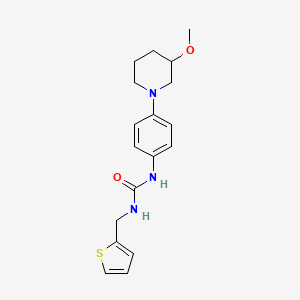
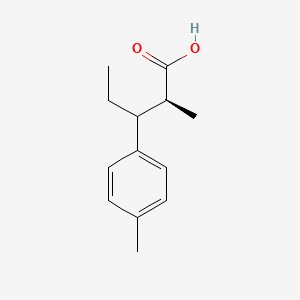
![dimethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2978231.png)
![8-(3-methoxypropyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978232.png)
![2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2978235.png)